Ethyl-d5 Phosphonate Aluminium Salt
Description
Ethyl-d5 Phosphonate Aluminium Salt is a deuterated derivative of aluminium tris(ethylphosphonate) (Fosetyl-Al), a systemic fungicide widely used in agriculture. Its chemical structure consists of an aluminium ion coordinated to three ethyl-d5 phosphonate anions. The "d5" designation indicates deuterium substitution at five hydrogen positions on the ethyl group, enhancing its utility in isotopic tracing and metabolic studies . The compound’s IUPAC name is aluminium tris-(ethyl-d5 phosphonate), with the CAS registry number 15845-66-6 .
Key properties include:
Properties
Molecular Formula |
C₆H₃D₁₅AlO₉P₃ |
|---|---|
Molecular Weight |
369.2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphonate Compounds
Structural and Functional Analogues
Fosetyl-Al (Aluminium Tris-Ethylphosphonate)
- Molecular formula : C₆H₁₅AlO₉P₃.
- Key differences : Lacks deuterium substitution, making it unsuitable for isotopic tracing.
- Applications : Broad-spectrum fungicide against Phytophthora and Pythium species .
- Legislative status : Approved for agricultural use in the EU and other regions, but subject to residue limits .
Potassium Phosphonate
- Molecular formula : K₃PO₃.
- Key differences : Higher water solubility compared to aluminium salts, facilitating foliar absorption.
- Applications : Used as a plant resistance inducer rather than a direct fungicide .
Di-tert-butyl Phosphonate
- Molecular formula : C₈H₁₉O₃P.
- Key differences : Bulky tert-butyl groups reduce solubility in polar solvents.
- Applications : Intermediate in organic synthesis (e.g., Wittig reactions) .
Dibenzyl Phosphonate
Isotopic Analogues
Ethyl-d5 S-sodium Methyl-d3-phosphonothiolate
- Molecular formula : C₃D₈NaO₂PS.
- Key differences : Dual deuterium/methyl substitution and sulfur inclusion enable specialized toxicity studies.
- Applications: Reference standard in forensic analysis of organophosphorus compounds .
Ethyl-d5 Paraben
Table: Comparative Properties of Selected Phosphonates
Research Findings and Mechanistic Insights
- Enzyme Interactions: Non-deuterated ethylphosphonate analogues form salt bridges with catalytic residues (e.g., Arg257B in alanine racemase), critical for fungicidal activity . Deuterated versions likely retain this binding but enable precise tracking of enzyme inhibition kinetics.
- Isotope Effects : Deuterium substitution in Ethyl-d5 Phosphonate Aluminium Salt slows metabolic degradation, prolonging its half-life in plant tissues compared to Fosetyl-Al .
- Synthetic Utility : Phosphonate esters like Diethyl cyclopropylmethyl phosphonate (C₈H₁₇O₃P) serve as precursors in Wittig reactions, contrasting with aluminium salts’ direct fungicidal action .
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